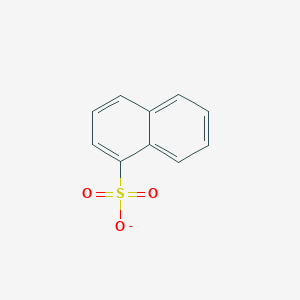

Naphthalene-1-sulfonate

Vue d'ensemble

Description

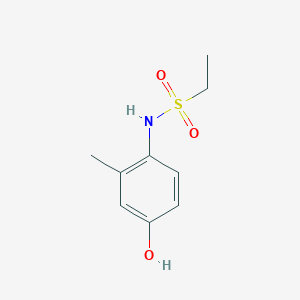

Naphthalene-1-sulfonate is a naphthalenemonosulfonate.

Applications De Recherche Scientifique

Interaction with Proteins

- Fluorescent Probing : Naphthalene derivatives like 1-Anilino-8-naphthalene sulfonate (ANS) are used as fluorescent probes to study non-polar binding sites in proteins. ANS binds specifically to sites on apomyoglobin and apohemoglobin, significantly changing its fluorescence upon binding, indicating the non-polar environment of the bound ANS (Stryer, 1965).

Medical Research

- Anti-HIV Activity : Naphthalene sulfonate polymers, like PIC 024-4 and PRO 2000, show activity against human immunodeficiency virus type 1 (HIV-1). They bind to CD4 with nanomolar affinity, blocking the binding of gp120, an HIV-1 surface protein (Rusconi et al., 1996).

Environmental Applications

- Geothermal Tracers : Polyaromatic sulfonates, including naphthalene sulfonates, are used as tracers in geothermal reservoirs. They undergo thermal decay kinetics studies to ensure suitability for use in high-temperature reservoirs (Rose, Benoit, & Kilbourn, 2001).

- Leaching from Concrete Superplasticizers : Sulfonated naphthalenes, used as concrete superplasticizers, can leach into groundwater during tunnel construction. Studies have been conducted to understand their biodegradation in affected groundwater (Ruckstuhl, Suter, Kohler, & Giger, 2002).

Analytical Chemistry

- Separation Techniques : Capillary electrophoresis combined with UV absorption detection is used for separating various naphthalene sulfonates, important in monitoring water pollution (Kok et al., 1996).

- Ozone Oxidation : Naphthalene sulfonates are treated using ozone oxidation, a process effective in reducing the compounds' presence in water, especially in the textile industry (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).

- Analysis Methods : Naphthalene sulfonates are analyzed using various techniques, including high-performance liquid chromatography and capillary electrophoresis, due to their high water solubility and importance in the chemical industry (Hashemi & Kaykhaii, 2017).

Water Treatment

- Electrocoagulation : Naphthalene sulfonates like K-acid are treated using electrocoagulation, with studies focusing on optimizing the process for efficient removal and minimizing environmental impact (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).

Solid-Liquid Partitioning

- Environmental Impact : Research on sulfonated naphthalene-formaldehyde condensates (SNFC) focuses on their occurrence and partitioning in the aquatic environment, highlighting their environmental impact (Lange et al., 2005).

Photocatalytic Treatment

- Photo-Fenton Oxidation : Naphthalene sulfonates are treated using Photo-Fenton-like oxidation to study degradation and detoxification efficiency in water treatment processes (Ayten, Arslan-Alaton, & Olmez-Hanci, 2011).

Propriétés

IUPAC Name |

naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZYNBSKGUBXEH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7O3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)

![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)

![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)

![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)

![1-(2-furoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229707.png)

![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)

![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)

![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)

amino]benzoic acid](/img/structure/B229718.png)

![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)